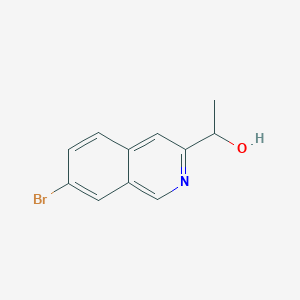

1-(7-Bromoisoquinolin-3-yl)ethanol

Beschreibung

1-(7-Bromoisoquinolin-3-yl)ethanol is a brominated isoquinoline derivative featuring an ethanol functional group at the 3-position of the heterocyclic core. The bromine atom at the 7-position and the hydroxyl-bearing ethyl group at the 3-position distinguish it from related compounds, influencing its reactivity, solubility, and biological activity.

Eigenschaften

Molekularformel |

C11H10BrNO |

|---|---|

Molekulargewicht |

252.11 g/mol |

IUPAC-Name |

1-(7-bromoisoquinolin-3-yl)ethanol |

InChI |

InChI=1S/C11H10BrNO/c1-7(14)11-5-8-2-3-10(12)4-9(8)6-13-11/h2-7,14H,1H3 |

InChI-Schlüssel |

FWJCOJRAPIMGHX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=NC=C2C=C(C=CC2=C1)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(7-Bromoisoquinolin-3-yl)ethanol typically involves multiple steps. One common method starts with the compound 1-(7-Bromoisoquinolin-3-yl)propan-1-ol. This compound is reacted with ethylmagnesium bromide in tetrahydrofuran under a nitrogen atmosphere at -80°C. The reaction mixture is then gradually warmed to 0°C and stirred for several hours to yield the desired product .

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

1-(7-Bromisoquinolin-3-yl)ethanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Ethanolgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.

Reduktion: Das Bromatom kann reduziert werden, um die entsprechende hydrierte Verbindung zu bilden.

Substitution: Das Bromatom kann unter geeigneten Bedingungen durch andere funktionelle Gruppen, wie z. B. Amine oder Thiole, substituiert werden.

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumamid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(7-Bromoisoquinolin-3-yl)ethanol has shown promise in various medicinal applications:

- Anticancer Activity : Preliminary studies indicate that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, certain isoquinoline derivatives have demonstrated inhibitory effects on cancer cell lines, suggesting that this compound may also possess similar properties. Research has indicated that such compounds can induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 2.5 |

| MCF7 | 3.0 |

These values reflect the concentration needed to inhibit cell growth by 50%, highlighting the compound's potential as a lead for further development.

- Antimicrobial Properties : The compound's structure may contribute to antimicrobial activity against various pathogens. Studies have shown that isoquinoline derivatives can disrupt bacterial membranes, leading to cell death. This suggests potential applications in developing new antibiotics or antifungal agents.

Material Science

This compound can be utilized in the synthesis of novel materials:

- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with enhanced mechanical properties or specific functionalities.

- Fluorescent Materials : Isoquinoline derivatives are known for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Analytical Chemistry

The compound can be employed as a reagent or standard in various analytical techniques:

- Chromatography : Its unique structure allows it to act as a marker or standard in high-performance liquid chromatography (HPLC), aiding in the analysis of complex mixtures.

- Spectroscopic Studies : The distinct spectral features of this compound make it useful in spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), facilitating the identification and quantification of similar compounds.

Case Studies

Several studies have highlighted the efficacy and versatility of this compound:

- Study on Anticancer Activity : A recent investigation into isoquinoline derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Testing : In vitro tests showed that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 1-(7-Bromoisoquinolin-3-yl)ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the ethanol group may influence its binding affinity and selectivity for these targets, thereby modulating its biological activity .

Vergleich Mit ähnlichen Verbindungen

Positional Isomer: 1-(6-Bromoisoquinolin-3-yl)ethanol

- Structural Difference: Bromine substitution at the 6-position instead of the 7-position on the isoquinoline ring.

- Molecular Properties: Molecular formula: C₁₁H₁₀BrNO Molecular weight: 252.11 g/mol .

- Safety Profile :

Functional Group Variants

1-(7-Bromoisoquinolin-3-yl)ethanone (A989054)

- Structural Difference: Ethanol group replaced by ethanone (ketone).

- Molecular Properties :

- Reactivity : The ketone group may enhance electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), unlike the alcohol group in the target compound.

1-(7-Bromoisoquinolin-3-yl)methanamine Dihydrochloride

- Structural Difference: Ethanol replaced by methanamine (primary amine) and formulated as a dihydrochloride salt.

- Molecular Properties :

- Solubility: The dihydrochloride salt likely exhibits higher water solubility than the neutral ethanol derivative.

- Reactivity : The amine group increases basicity, enabling participation in acid-base reactions or coordination chemistry .

Core Heterocycle Variants

1-(4-Bromopyridin-2-yl)ethanone (A871093)

- Structural Difference: Isoquinoline core replaced by pyridine.

- Molecular Properties :

- Electronic Effects: Pyridine’s smaller aromatic system and lone pair on nitrogen may alter electronic properties compared to isoquinoline, affecting binding in biological systems.

7-Bromo-2-methyl-1,4-dihydroisoquinolin-3-one

- Structural Difference: Incorporates a ketone and a partially saturated isoquinoline ring.

- Molecular Properties :

- CAS: 877265-10-6 .

Biologische Aktivität

1-(7-Bromoisoquinolin-3-yl)ethanol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H8BrN

- Molecular Weight : 232.08 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound is primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may disrupt bacterial cell membranes or inhibit essential enzymes, thereby exhibiting antibacterial activity .

Anticancer Activity

Several studies have focused on the anticancer potential of isoquinoline derivatives. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that isoquinoline derivatives could significantly reduce tumor sizes in xenograft models .

Table 1: Summary of Anticancer Studies on Isoquinoline Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 15 | Inhibition of cell proliferation |

| Similar Isoquinoline Derivative | Lung Cancer | 10 | Induction of apoptosis |

| Quinoline-Based Compound | Prostate Cancer | 12 | Inhibition of kinase activity |

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific kinases and other proteins involved in cell signaling pathways. For example, studies have shown that similar compounds can inhibit BRAFV600E kinase activity, a common mutation in various cancers .

Case Studies

- In Vitro Studies : A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines using MTS assays. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner.

- In Vivo Studies : In a xenograft model, administration of the compound led to significant tumor regression compared to control groups, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.